methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoate ester, and a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves a multi-step process. One common method includes the condensation of 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde with methyl 2-aminobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzoate ester and thiazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with key enzymes involved in metabolic and signaling pathways.
Comparison with Similar Compounds
- Methyl 3-amino-2-((2’-cyanobiphenyl-4-yl)methyl)amino)benzoate
- Methyl 3-amino-2-((2’-cyano-4-biphenylyl)methyl)amino)benzoate
- Methyl 3-amino-2-((2’-cyano-1,1’-biphenyl-4-yl)methyl)amino)benzoate
Comparison: Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to the presence of the thiazolidinone ring and the butan-2-yl substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant case studies.
Molecular Formula : C₁₈H₂₃N₃O₂S
Molecular Weight : 350.5 g/mol
IUPAC Name : this compound
CAS Number : 929826-96-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different pathological conditions. The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. This compound may share similar properties due to its thiazolidinone core structure. In vitro tests have shown effectiveness against a range of microbial strains, with minimal inhibitory concentrations (MICs) varying based on the target organism.
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Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported selective cytotoxicity against tumorigenic cell lines (e.g., MDA-MB-231 for breast cancer), with IC50 values indicating significant potency (ranging from 28 to 290 ng/mL depending on the derivative) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective effects through the modulation of neurotransmitter systems. The inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) has been linked to increased GABA levels, which may provide therapeutic benefits for neurological disorders such as epilepsy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MICs of 50 μg/mL .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, methyl 2-{(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate was tested against various human cancer cell lines. The compound showed promising results with an EC50 value of 32 ng/mL against the WI-38 VA13 subline . This indicates a potential for further development into a therapeutic agent for cancer treatment.
Data Summary Table
Activity Type | Target Organism/Cell Line | Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Bactericidal | 50 μg/mL |
Antimicrobial | Escherichia coli | Bactericidal | 50 μg/mL |
Anticancer | MDA-MB-231 (breast cancer) | Cytotoxic | 28 ng/mL |
Anticancer | WI-38 VA13 subline | Selective cytotoxicity | 32 ng/mL |
Neuroprotective | GABAergic system | Increased GABA levels | Mechanistic study |
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 2-[(3-butan-2-yl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-10(2)18-14(19)13(23-16(18)22)9-17-12-8-6-5-7-11(12)15(20)21-3/h5-10,19H,4H2,1-3H3 |
InChI Key |
LJHATBLZDZDYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
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